molecular formula C8H16O5 B1239270 Mycinose

Mycinose

Cat. No. B1239270
M. Wt: 192.21 g/mol
InChI Key: QGQQTJFIYNGSEU-CWKFCGSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycinose is a deoxyallose derivative.

Scientific Research Applications

1. Biosynthetic Gene Cluster Organization for Mycinamicin

Mycinamicin, containing mycinose, is produced by Micromonospora griseorubida and exhibits strong antimicrobial activity against Gram-positive bacteria. The mycinamicin biosynthetic gene cluster, including 22 open reading frames (ORFs), has been identified, providing insights into the biosynthesis of mycinamicin II and its self-protection mechanisms. Central to this cluster is a polyketide synthase locus essential for the biosynthesis of mycinose (Anzai et al., 2003).

2. Multifunctional Cytochrome P450 MycG in Mycinamicin Hydroxylation and Epoxidation

The study of MycG, a multifunctional cytochrome P450 enzyme, reveals its role in the post-polyketide oxidative tailoring of mycinamicins. MycG catalyzes both hydroxylation and epoxidation reactions in the biosynthesis of mycinamicin II, with the methoxy groups of mycinose playing a crucial role in substrate recognition and differentiation (Li et al., 2012).

3. O-Methyltransferase Genes in Mycinamicin Biosynthesis

The role of mycE and mycF genes in the biosynthesis of mycinamicin in Micromonospora griseorubida has been explored. Disruption of these genes confirmed their involvement in the methylation process essential for the production of mycinamicin II, further emphasizing the importance of mycinose in the biosynthetic pathway (Tsukada et al., 2010).

properties

Product Name

Mycinose

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4R,5R)-4,5-dihydroxy-2,3-dimethoxyhexanal

InChI

InChI=1S/C8H16O5/c1-5(10)7(11)8(13-3)6(4-9)12-2/h4-8,10-11H,1-3H3/t5-,6+,7-,8+/m1/s1

InChI Key

QGQQTJFIYNGSEU-CWKFCGSDSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)OC)OC)O)O

Canonical SMILES

CC(C(C(C(C=O)OC)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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